molecular formula C7H12ClNO2 B6609875 rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2866352-61-4

rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

Cat. No.: B6609875
CAS No.: 2866352-61-4
M. Wt: 177.63 g/mol
InChI Key: ZTCISGDXWRBVBU-YDSVSURXSA-N
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Description

This bicyclic compound (CAS 1989638-29-0) features a 2-azabicyclo[2.1.1]hexane core with a methyl group at position 4 and a carboxylic acid at position 5, forming a hydrochloride salt. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol .

Properties

IUPAC Name

(1S,4R,5R)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-7-2-4(8-3-7)5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCISGDXWRBVBU-YDSVSURXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1C(=O)O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1C(=O)O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Formation via [2+2] Cycloaddition

A pivotal study by Chernykh et al. (2024) outlines a scalable approach to 2-azabicyclo[2.1.1]hexane carboxylates, leveraging a photochemical [2+2] cycloaddition between a substituted pyrrole and a dienophile. For the 4-methyl variant, the starting material methyl 3-methylpyrrole-2-carboxylate undergoes cycloaddition with ethylene under UV light, forming the bicyclic skeleton. This step achieves a 45% yield after optimization, with the methyl group introduced via the pyrrole substrate.

Table 1: Cycloaddition Conditions and Outcomes

ParameterValue
Starting MaterialMethyl 3-methylpyrrole-2-carboxylate
DienophileEthylene
CatalystNone (photochemical)
Temperature25°C
Reaction Time48 hours
Yield45%

Resolution of Racemic Mixture

The racemic nature of the compound arises during cycloaddition, which lacks stereochemical control. Chernykh et al. employed chiral column chromatography (Chiralpak IA, hexane/isopropanol) to resolve enantiomers, though the study primarily focused on the racemic form for building block utility.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in diethyl ether, yielding the hydrochloride salt. This process achieves >95% purity, as confirmed by NMR and HPLC.

Optimization Challenges and Solutions

Cycloaddition Efficiency

Early attempts suffered from low yields (<20%) due to competing side reactions. By substituting ethylene with a strained alkene (e.g., norbornene), yields improved to 45%, though scalability remained limited.

Steric Effects of the 4-Methyl Group

The methyl group introduces steric hindrance, complicating cycloaddition. Molecular modeling revealed that pre-organizing the pyrrole substrate into a reactive conformation via hydrogen bonding (using tert-butanol as a solvent) mitigated this issue.

Purification Strategies

The bicyclic product’s polar nature necessitated advanced purification. Combining silica gel chromatography with countercurrent distribution (ethyl acetate/water) reduced impurities to <1%.

Alternative Synthetic Approaches

Ring-Closing Metathesis

A secondary route explored ring-closing metathesis (Grubbs catalyst, 2nd generation) of a diene precursor. However, this method yielded <15% of the bicyclic product due to catalyst deactivation by the amine group.

Intramolecular Aldol Condensation

Condensation of a keto-amine precursor under basic conditions (KOH, ethanol) formed the bicyclic core in 28% yield. While less efficient, this route offered better stereochemical control.

Analytical Data and Characterization

Table 2: Spectroscopic Data for rac-(1R,4S,5S)-4-Methyl-2-Azabicyclo[2.1.1]hexane-5-Carboxylic Acid Hydrochloride

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
¹H NMR (D₂O) δ 3.45 (m, 1H), 2.98 (dd, 2H), 1.82 (s, 3H)
¹³C NMR (D₂O) δ 174.2 (COOH), 58.3 (C-2), 42.1 (C-5)
HPLC Purity 98.5% (C18, 0.1% TFA in H₂O/MeCN)

Industrial-Scale Considerations

Chernykh’s protocol demonstrated scalability to 0.7 kg batches, with critical adjustments:

  • Continuous Flow Photoreactor : Enhanced light penetration and reduced side reactions.

  • Crystallization-Driven Purification : Replaced chromatography for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to various oxidized derivatives.

  • Reduction: : It can be reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halides, nucleophiles like amines or thiols

Major Products Formed

The products depend on the reaction type, but can include:

  • Oxidized derivatives: : Carboxylic acids, ketones

  • Reduced derivatives: : Alcohols, hydrocarbons

  • Substituted products: : Varied functionalized derivatives with new groups attached

Scientific Research Applications

Medicinal Chemistry

Rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it could interact with various biological targets.

  • Neuropharmacology : The compound's bicyclic structure is reminiscent of certain neurotransmitter analogs, making it a candidate for studying interactions with neurotransmitter receptors. Research indicates that modifications to the bicyclic framework can enhance affinity and selectivity for specific receptors, which may lead to the development of novel treatments for neurological disorders.

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives with enhanced biological activity. For instance, modifications at the carboxylic acid position have led to compounds that exhibit increased potency against specific cancer cell lines.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings underscore the compound's utility as a scaffold for drug development.

Analytical Chemistry

The compound has been utilized in analytical chemistry as a standard for developing chromatographic methods. Its distinct chemical properties allow for effective separation and identification in complex mixtures.

Example: HPLC Method Development

Researchers have employed high-performance liquid chromatography (HPLC) techniques to quantify this compound in biological samples. This application is crucial for pharmacokinetic studies and ensuring consistent dosing in clinical trials.

Mechanism of Action

The mechanism by which rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride exerts its effects can vary:

  • Molecular Targets: : It often interacts with enzymes or receptors, modifying their activity.

  • Pathways Involved: : It can affect metabolic pathways, signaling cascades, and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the Azabicyclo[2.1.1]hexane Family

(1R,4S,5S)-rel-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic Acid (CAS 615575-74-1)
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Key Differences :
    • A tert-butoxycarbonyl (Boc) group replaces the hydrochloride salt, enhancing solubility in organic solvents and serving as a protective group for the amine .
    • Applications: Widely used in peptide synthesis and drug discovery intermediates due to its stability under basic conditions .
(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2248334-74-7)
  • Molecular Formula: C₁₅H₁₇NO₄
  • Molecular Weight : 275.30 g/mol
  • Key Differences: Substitution pattern: Methyl at position 5 and carboxylic acid at position 1 (vs. 4-methyl and 5-carboxylic acid in the target compound).

Analogues with Different Bicyclic Frameworks

Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Molecular Formula: C₁₀H₁₇ClNO₂
  • Molecular Weight : 239.70 g/mol
  • Applications: Used as a pharmaceutical intermediate for kinase inhibitors or antiviral agents .
rac-(1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 2137856-17-6)
  • Molecular Formula : C₆H₁₁ClN
  • Molecular Weight : 133.61 g/mol
  • Simpler structure may favor use in small-molecule drug scaffolds targeting neurological receptors .

Functional Group Variations

rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2445749-99-3)
  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • Key Differences :
    • Replaces the azabicyclo nitrogen with oxygen (oxabicyclo), eliminating basicity.
    • Methoxycarbonyl group at position 5 may serve as an ester prodrug motif .
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride (CAS 1955540-92-7)
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Key Differences :
    • Structural isomer of the target compound, with methyl at position 4 and carboxylic acid at position 1.
    • Altered substituent positions could affect bioavailability and metabolic stability .

Comparative Data Table

Compound Name Bicyclic Core Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
rac-(1R,4S,5S)-4-Methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid HCl [2.1.1]hexane C₇H₁₂ClNO₂ 177.63 Methyl (C4), COOH (C5), HCl salt Drug intermediate, amino acid analog
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid [2.1.1]hexane C₁₁H₁₇NO₄ 227.26 Boc (N2), COOH (C5) Protected intermediate
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl [3.1.0]hexane C₁₀H₁₇ClNO₂ 239.70 Dimethyl (C6), COOCH₃ (C2), HCl Kinase inhibitor intermediate
rac-(1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane HCl [3.1.0]hexane C₆H₁₁ClN 133.61 Methyl (C1), HCl salt Neurological drug scaffold

Key Research Findings

  • Synthetic Utility : Boc-protected derivatives (e.g., CAS 615575-74-1) are critical for peptide coupling reactions, enabling controlled deprotection .
  • Safety Profile : Compounds with free amines (e.g., the target HCl salt) often exhibit higher hygroscopicity and require careful handling, while Boc-protected analogues are more stable .
  • Biological Relevance : The [2.1.1]hexane scaffold imposes rigidity, mimicking proline in peptides but with altered conformational dynamics .

Biological Activity

Rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, also known by its CAS number 1989638-29-0, is a bicyclic compound with potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7H12ClNO2C_7H_{12}ClNO_2 with a molecular weight of approximately 178 Da. The compound is characterized by a bicyclic structure that includes an azabicyclo framework, which is significant for its interaction with biological targets.

Research indicates that compounds similar to rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane derivatives exhibit activity as inhibitors of specific enzymes and receptors. The azabicyclo structure allows for interactions with neurotransmitter systems, particularly in the modulation of cholinergic and dopaminergic pathways.

Pharmacological Studies

  • Cholinergic Activity : Studies have shown that related bicyclic compounds can act as acetylcholinesterase inhibitors (AChEIs), which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
  • Dopaminergic Activity : Some derivatives have been investigated for their potential role in modulating dopamine receptors, which could have implications for treating conditions such as Parkinson's disease and schizophrenia.
  • Antimicrobial Properties : Preliminary studies suggest that rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane derivatives may possess antimicrobial properties against various pathogens, although further research is required to confirm these effects.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted by researchers investigated the AChEI activity of several azabicyclo compounds, including rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane derivatives. Results indicated a significant inhibition effect with IC50 values comparable to known AChEIs such as donepezil.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotective effects in animal models of Alzheimer's disease, administration of rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane showed a marked improvement in cognitive function and a reduction in amyloid plaque formation.

Data Table: Biological Activity Overview

Activity Effect Reference
Acetylcholinesterase InhibitionSignificant AChE inhibition (IC50 comparable to donepezil)
Dopamine Receptor ModulationPotential modulatory effects observed
Antimicrobial ActivityPreliminary evidence against pathogens
Neuroprotective EffectsImprovement in cognitive function in animal models

Q & A

Basic: What synthetic strategies are effective for preparing rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride, and how do reaction parameters influence stereochemical control?

Methodological Answer:
Synthesis of this bicyclic compound typically involves cycloaddition or ring-closing strategies. For example, analogous azabicyclo systems (e.g., 2-azabicyclo[2.2.2]octane derivatives) employ cyanogen chloride and cyclopentene in multi-step reactions involving sulfonyl reduction and dehydrochlorination . Key parameters include:

  • Temperature : Lower temperatures (0–5°C) favor stereochemical retention in cyclization steps.
  • Catalysts : Lewis acids like BF₃·OEt₂ may enhance regioselectivity in bicyclo[2.1.1]hexane formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

Basic: What spectroscopic and chromatographic techniques are prioritized for structural confirmation of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR with DEPT-135 can resolve bridgehead protons (e.g., bicyclo[2.1.1]hexane C4 and C5 methyl groups) and confirm stereochemistry. COSY and NOESY distinguish axial vs. equatorial substituents .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients (5–95% ACN) achieve baseline separation. Retention times should be validated against known standards .
  • HRMS : ESI+ mode with m/z accuracy <2 ppm confirms molecular ion ([M+H]⁺ = 188.0943) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Methodological Answer:
Discrepancies in ee often arise from chiral column selection or detection limits. To mitigate:

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) for baseline resolution. Validate with racemic and enantiopure controls .
  • Circular Dichroism (CD) : Correlate HPLC ee values with CD ellipticity at 220–260 nm to confirm optical purity.
  • Dynamic NMR : At low temperatures (−40°C), diastereomeric splitting of NH or CH₃ signals can reveal minor enantiomers .

Advanced: What experimental designs are optimal for evaluating hydrolytic stability of the bicyclic core under physiological conditions?

Methodological Answer:
Adopt a split-split plot design with controlled variables:

  • pH : Test buffers (pH 1.2, 4.5, 7.4) at 37°C to simulate gastric, lysosomal, and plasma environments.
  • Temperature : Accelerated stability studies (40–60°C) with Arrhenius modeling predict degradation kinetics.
  • Analytical Monitoring : Use LC-MS/MS to track hydrolysis products (e.g., opened lactam or decarboxylated derivatives). Quantify degradation with AUC (area under the curve) thresholds <5% over 48 hours .

Advanced: How can environmental fate and ecotoxicological risks of this compound be modeled?

Methodological Answer:
Follow the INCHEMBIOL framework :

  • Physicochemical Properties : Determine logP (octanol-water), Henry’s law constant, and soil sorption (Koc) via shake-flask assays.
  • Biotic/Abiotic Degradation : Use OECD 301F (ready biodegradability) and UV-Vis irradiation (λ=254 nm) to assess photolysis.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201). Model bioaccumulation factors (BCF) using EPI Suite v4.11.

Advanced: What computational methods aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., GABAₐ or NMDA channels). Validate binding poses with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories).
  • QSAR Models : Develop 2D descriptors (e.g., topological polar surface area, Wiener index) to correlate structural features with activity. Cross-validate using leave-one-out (LOO) methods .

Advanced: How can researchers optimize purification protocols to minimize diastereomeric impurities?

Methodological Answer:

  • Crystallization : Use solvent mixtures (e.g., ethanol/water 70:30) with slow cooling (1°C/min) to isolate the desired diastereomer. Monitor purity via PXRD to confirm crystal lattice homogeneity .
  • Flash Chromatography : Employ silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 80:20). Collect fractions every 30 sec and analyze by TLC (ninhydrin staining for amines) .

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